N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(11-21-8-7-12-3-1-2-4-16(12)21)19-14-6-5-13-10-18-20-15(13)9-14/h1-10H,11H2,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPHXRRREDVQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide typically involves the reaction of indazole and indole derivatives under specific conditions. One common method involves the use of a coupling reaction between 6-bromo-1H-indazole and 1H-indole-1-acetic acid in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (Compound 5)
- Molecular Formula : C₁₁H₁₁N₃O₂
- Molecular Weight : 217.23 g/mol
- Key Features : Lacks the indazole ring; instead, it incorporates a carbamimidoyl group on the acetamide nitrogen.
- Synthesis : Prepared via HATU-mediated coupling of 2-(1H-indol-1-yl)acetic acid with Boc-guanidine, followed by deprotection .
- Activity : Demonstrates moderate binding to guanidine-recognizing enzymes but lower selectivity compared to the target compound .
2-Chloro-N-(1H-indazol-6-yl)-acetamide
N-(1H-Indazol-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 20)
- Molecular Formula : C₂₅H₁₉N₅O₂S
- Molecular Weight : 453.52 g/mol
- Key Features : Incorporates a pyrimidoindole-thioacetamide group, enhancing steric bulk and hydrogen-bonding capacity.
- Synthesis : Utilizes HATU-mediated coupling of 2-mercapto-pyrimidoindole with 2-(1H-indazol-6-yl)acetic acid .
- Activity : Exhibits selective TLR4 antagonism (IC₅₀ = 0.8 µM), outperforming simpler acetamides in immune modulation .
N-Butyl-2-(2-(4-(2,5-dimethylphenyl)-1H-1,2,3-triazol-1-yl)-N-(2-methylbutyl)acetamido)-2-(1H-indazol-6-yl)acetamide (Compound 15)
- Molecular Formula : C₂₉H₃₄N₈O₂
- Molecular Weight : 526.64 g/mol
- Key Features : Dual indazole-triazole architecture with alkyl side chains.
- Activity : First-in-class dual inhibitor of BAG3 and HSP70 (Kd = 12 nM and 18 nM, respectively), highlighting the impact of triazole incorporation on protein binding .
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Observations:
Bioactivity : The target compound’s indazole-indole scaffold provides a balance between aromatic interactions and metabolic stability, whereas bulkier derivatives (e.g., Compound 20) show enhanced receptor specificity .
Synthetic Flexibility : HATU/NMM-mediated couplings are common across analogs, but substituents like thioether (Compound 20) or triazole (Compound 15) require tailored synthetic routes .
Physicochemical Properties : Chloro-substituted analogs exhibit higher density and lipophilicity, while triazole-containing derivatives (e.g., Compound 15) demonstrate improved solubility in polar solvents .
Biological Activity
N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Synthesis
This compound features a unique structural combination of indazole and indole moieties, which are known to confer various biological activities. The synthesis typically involves the coupling of indazole and indole derivatives under specific conditions, often utilizing palladium catalysts in organic solvents like dimethylformamide (DMF) at elevated temperatures.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes or receptors that modulate cellular signaling pathways. Research indicates that this compound may inhibit certain kinases involved in cancer cell signaling, leading to reduced proliferation and increased apoptosis in tumor cells .
Anticancer Properties
Numerous studies have investigated the anticancer effects of this compound:
- VEGFR-2 Inhibition : A related study on similar compounds demonstrated potent inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for tumor angiogenesis. For instance, compound W13 exhibited an IC50 value of 1.6 nM against VEGFR-2 and showed significant anti-proliferative effects on gastric cancer cells (HGC-27) with an IC50 of 0.36 μM .
- Cell Viability Studies : In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines. For example, one derivative demonstrated an IC50 value of 1.82 μM against HL60 cells, indicating strong anti-proliferative activity .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against a range of microbial pathogens, although detailed studies are still required to establish its efficacy and mechanism.
Table 1: Summary of Biological Activities
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| W13 | VEGFR-2 | 1.6 | Inhibits angiogenesis |
| W13 | HGC-27 | 0.36 | Reduces cell proliferation |
| This compound | HL60 | 1.82 | Anti-proliferative |
Detailed Findings from Selected Studies
- Study on VEGFR Inhibition : The study highlighted the role of the compound in inhibiting tumor angiogenesis by blocking VEGFR pathways, leading to reduced tumor growth and metastasis .
- Anti-proliferative Effects : Research indicated that at concentrations as low as 10 µM, several derivatives significantly reduced the viability of cancer cells across multiple lines, suggesting a robust anti-cancer profile .
- Mechanistic Insights : The modulation of apoptotic pathways was observed, with increased ROS production and changes in apoptotic protein expression noted as mechanisms through which the compound exerts its effects .
Q & A
Q. What are the standard synthetic protocols for N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Preparation of the indole/indazol core via condensation or substitution reactions. For example, 1H-indole-3-carbaldehyde oxime can be synthesized by refluxing 1H-indole-3-carbaldehyde with hydroxylamine in ethanol .
- Step 2 : Coupling with acetamide derivatives using 2-chloroacetamide intermediates under controlled conditions (e.g., inert atmosphere, polar aprotic solvents like DMF) .
- Step 3 : Final purification via column chromatography or recrystallization to achieve >95% purity .
Key challenges include optimizing reaction time and temperature to avoid side products like over-oxidized indole derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1757 cm⁻¹ for acetamide) .
- NMR (1H/13C) : Identifies proton environments (e.g., δ 4.83 ppm for CH2 in acetamide) and carbon backbone .
- Mass Spectrometry : Validates molecular weight (e.g., HRMS for [M+H]+ ion) .
- X-ray Crystallography : Resolves bond lengths (e.g., C(9)-N(1) = 1.376 Å) and confirms stereochemistry .
Q. How is antioxidant activity evaluated for indole-acetamide derivatives?
- FRAP Assay : Measures Fe³⁺→Fe²⁺ reduction; activity is quantified as μM Fe(II)/mg compound. Active compounds like 3j show values close to ascorbic acid standards .
- DPPH Radical Scavenging : Percent inhibition is calculated as [(Abs_blank – Abs_sample)/Abs_blank] × 100. Halogen-substituted derivatives (e.g., 3a, 3k) exhibit >80% inhibition at 50 μM .
Advanced Research Questions
Q. How do substituent positions influence biological activity in this compound class?
- Halogen Placement : Electron-withdrawing groups (e.g., Cl at phenyl meta-position) enhance antioxidant activity by stabilizing radical intermediates .
- Indole vs. Indazol Cores : Indazol derivatives (e.g., KRASG12C inhibitors) show higher binding affinity due to additional hydrogen bonding with cysteine residues .
- Side Chain Optimization : Hydroxyethyl or methoxy groups improve solubility and bioavailability .
Q. What methodologies resolve contradictions in reported bioactivity data?
- Dose-Response Analysis : Re-test compounds across a broader concentration range (e.g., 1–100 μM) to identify non-linear effects .
- Target-Specific Assays : Use kinase profiling (e.g., TRK inhibition assays) to differentiate off-target effects .
- Computational Validation : Compare DFT-optimized geometries with experimental X-ray data to confirm structural integrity .
Q. How can molecular docking guide mechanistic studies for KRASG12C inhibition?
- Protocol :
- Key Metrics : Binding energy ≤ -8.5 kcal/mol and RMSD ≤ 2.0 Å indicate high specificity .
Q. What strategies overcome drug resistance in indole-based kinase inhibitors?
- Scaffold Hopping : Replace pyridazinone with naphthalen-2-yloxy groups to bypass steric hindrance in mutant kinases .
- Covalent Inhibition : Design acrylamide warheads to target non-catalytic cysteines (e.g., TRK G595R mutation) .
- Combination Therapy : Pair with PI3K inhibitors to suppress compensatory pathways .
Methodological Challenges and Solutions
Q. How to optimize reaction yields in multi-step syntheses?
- Catalyst Screening : Cu(OAc)₂ in t-BuOH/H₂O (3:1) improves click chemistry yields to >70% .
- Microwave Assistance : Reduces reaction time (e.g., 2 h vs. 8 h for triazole formation) .
Q. Addressing low solubility in pharmacological assays
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
